(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid
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Overview
Description
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is an organic compound with a complex structure that includes an isobutyrylamino group, an anilino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid typically involves multiple steps:
Formation of the Anilino Intermediate: The initial step involves the reaction of aniline with isobutyryl chloride to form 3-(isobutyrylamino)aniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Coupling with Butenoic Acid Derivative: The next step involves coupling the 3-(isobutyrylamino)aniline with a suitable butenoic acid derivative. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques such as industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of (E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid methyl ester: A methyl ester derivative that may have different solubility and reactivity properties.
Uniqueness
(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its (E)-configuration may influence its interaction with biological targets and its reactivity in chemical reactions.
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
(E)-4-[3-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)/b7-6+ |
InChI Key |
WZQOWDIGATYPRQ-VOTSOKGWSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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